ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a complex organic compound belonging to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a phenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminobenzenesulfonamide, with a ketone or aldehyde. This reaction is often catalyzed by acids or bases under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzothiazine intermediate reacts with a phenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the benzothiazine intermediate and phenyl halide.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other therapeutic benzothiazines.
Materials Science: The compound is explored for use in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential as a drug candidate.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with inflammatory pathways by inhibiting the synthesis of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate: Similar structure but with a hydroxyl group instead of a phenyl group.
Methyl 2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate can be represented by the following structural formula:
The compound features a benzothiazine ring system with a dioxo group and an ethyl carboxylate substituent, contributing to its unique reactivity and biological profile.
Antioxidant Properties
Research indicates that compounds in the benzothiazine class exhibit significant antioxidant activity. Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate has been shown to scavenge free radicals effectively. In vitro studies demonstrated that this compound can reduce oxidative stress markers in various cell lines, suggesting its potential use in preventing oxidative damage associated with chronic diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazine derivatives. Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate has been evaluated for its cytotoxic effects against different cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 12.7 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 10.5 | Disruption of mitochondrial function |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.
Anti-inflammatory Effects
Ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate has shown promise in reducing inflammation. In vivo studies using animal models of inflammation demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with this compound . The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways.
Case Studies
Case Study 1: Treatment of Oxidative Stress-Induced Damage
A study involving diabetic rats treated with ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate showed a marked improvement in biomarkers of oxidative stress compared to control groups. The treated group exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione (GSH), indicating enhanced antioxidant defenses .
Case Study 2: Anticancer Efficacy in Human Tumor Xenografts
In xenograft models using human breast cancer cells, administration of ethyl 2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate resulted in significant tumor regression compared to untreated controls. Histological analysis revealed increased apoptotic cells within the tumors, corroborating its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-23-18(20)17-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)24(21,22)19(17)2/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUXEPPYJHYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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